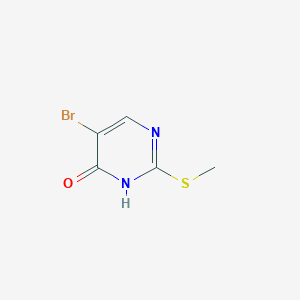

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Übersicht

Beschreibung

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H5BrN2OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 5, a methylthio group at position 2, and a keto group at position 4.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one typically involves the bromination of 2-(methylthio)pyrimidin-4(3H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired temperature and pressure .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The keto group at position 4 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).

Major Products

Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is , with a molecular weight of approximately 221.08 g/mol. The compound features a bromine atom at the 5-position, a methylthio group at the 2-position, and a ketone group at the 4-position of the pyrimidine ring. These structural elements contribute to its unique reactivity and biological activity.

Medicinal Chemistry

Drug Development : The compound is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for further exploration in drug discovery.

Anticancer Activity : Research has indicated that derivatives of pyrimidine compounds, including this one, exhibit significant anticancer properties. For instance, studies have demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves inducing apoptosis through activation of caspase pathways, similar to established chemotherapeutics like doxorubicin .

Enzyme Inhibition : Initial studies suggest that this compound may inhibit specific kinases involved in cancer progression. The presence of the bromine atom may enhance its binding affinity to these targets.

Agricultural Applications

The compound has been explored for its potential use in agrochemicals. Its unique structural features may allow it to act as an effective herbicide or pesticide, although specific studies on its agricultural efficacy are still limited.

Material Science

In material science, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for the development of novel materials with tailored properties for various industrial applications.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated IC50 values in the micromolar range against MCF-7 and HCT-116 cell lines, suggesting significant anticancer potential. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Case Study 2: Enzyme Inhibition Studies

Molecular docking studies have shown strong interactions between this compound and key amino acid residues in target proteins involved in cancer progression. These studies suggest that modifications on the pyrimidine ring can lead to enhanced potency and selectivity against specific biological targets.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar structure but with a carboxylate group at position 4.

5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: Similar structure but with a hydroxymethyl group at position 4.

Uniqueness

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylthio group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Biologische Aktivität

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications in drug development, supported by relevant studies and data.

This compound has the molecular formula and a molecular weight of 249.09 g/mol. It features a pyrimidine ring substituted with a bromine atom at position 5 and a methylthio group at position 2, contributing to its unique reactivity and biological activity. The compound appears as a beige solid and is slightly soluble in water (0.42 g/L) .

Biological Activities

The compound exhibits several notable biological activities, which are summarized below:

- Antimicrobial Activity : Various derivatives of pyrimidine compounds, including this compound, have shown significant antimicrobial properties against bacteria and fungi. Preliminary studies suggest that it may inhibit the growth of pathogens such as E. coli and S. aureus .

- Anticancer Potential : Research indicates that this compound can act as a potential anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. It may bind to ATP-binding sites on kinases, disrupting signaling pathways critical for tumor growth .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit glycogen phosphorylase, an enzyme linked to glucose metabolism and implicated in conditions such as type 2 diabetes. Its inhibitory effects may provide avenues for therapeutic interventions .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Protein Interactions : The compound is believed to interact with proteins through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding .

- Nucleophilic Displacement Reactions : The bromine atom in the structure can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance its biological activity .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrimidine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methylthio group was noted to enhance this activity .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound had cytotoxic effects on several cancer cell lines, with IC50 values indicating potent inhibition of cell growth .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5-Chloro-2-(methylthio)pyrimidin-4(3H)-one | Moderate | Moderate | No |

| 2-Amino-5-bromo-pyrimidine | Yes | Low | Yes |

| 5-Bromo-6-methylpyrimidin-4(3H)-one | No | High | No |

Eigenschaften

IUPAC Name |

5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWWYXOEVKZFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286660 | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81560-03-4 | |

| Record name | 81560-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.